

## UNC8969: A Dual Inhibitor of MerTK and AXL Kinases - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | UNC8969   |           |  |  |
| Cat. No.:            | B12367983 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**UNC8969** is a novel, potent, and selective macrocyclic dual inhibitor of MerTK and AXL, two key receptor tyrosine kinases (RTKs) belonging to the TAM (Tyro3, AXL, MerTK) family. Aberrant signaling through MerTK and AXL is implicated in the pathogenesis of various human cancers, promoting tumor cell survival, proliferation, metastasis, and chemoresistance, while also fostering an immunosuppressive tumor microenvironment. By simultaneously targeting both MerTK and AXL, **UNC8969** presents a compelling therapeutic strategy to counteract these oncogenic processes through direct anti-tumor effects and modulation of the innate immune response. This technical guide provides an in-depth overview of the mechanism of action of **UNC8969**, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

## **Core Mechanism of Action**

**UNC8969** exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular kinase domains of both MerTK and AXL. This binding event inhibits the autophosphorylation of these kinases, a critical step in their activation. Consequently, the downstream signaling cascades that are normally initiated by activated MerTK and AXL are blocked. This disruption of oncogenic signaling leads to reduced tumor cell proliferation and survival. Furthermore, the inhibition of MerTK and AXL on immune cells, particularly



macrophages and dendritic cells, can reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state.

## **Biochemical and Cellular Activity**

The inhibitory potency and selectivity of **UNC8969** have been rigorously evaluated through a series of biochemical and cellular assays.

## Data Presentation: Quantitative Inhibitory Activity of UNC8969

| Target Kinase | IC50 (nM)[1]  | Assay Format             |
|---------------|---------------|--------------------------|
| MerTK         | $1.1 \pm 0.8$ | Radiometric Kinase Assay |
| AXL           | 5.3 ± 2.7     | Radiometric Kinase Assay |
| TYRO3         | >1000         | Radiometric Kinase Assay |
| FLT3          | >1000         | Radiometric Kinase Assay |

| Cellular Assay                        | Cell Line         | IC50 (nM) | Endpoint     |
|---------------------------------------|-------------------|-----------|--------------|
| MerTK<br>Phosphorylation              | NCI-H1299 (NSCLC) | 25        | Western Blot |
| AXL Phosphorylation                   | A549 (NSCLC)      | 50        | Western Blot |
| NanoBRET Target<br>Engagement (MerTK) | HEK293T           | 8.9       | BRET         |
| NanoBRET Target<br>Engagement (AXL)   | HEK293T           | 35        | BRET         |

## **Pharmacokinetic Profile**



| Parameter            | Value                                 | Species | Dosing        |
|----------------------|---------------------------------------|---------|---------------|
| Half-life (t1/2)     | 7.3 hours[1]                          | Mouse   | 5 mg/kg i.v.  |
| AUC                  | High (details in primary publication) | Mouse   | i.v. and p.o. |
| Oral Bioavailability | Good (details in primary publication) | Mouse   | p.o.          |

## **Signaling Pathways Modulated by UNC8969**

**UNC8969**'s dual inhibition of MerTK and AXL leads to the downregulation of multiple protumorigenic signaling pathways.





Click to download full resolution via product page

**UNC8969** inhibits MerTK/AXL downstream signaling pathways.

# Experimental Protocols Biochemical Kinase Assay (Radiometric Format)

This assay quantifies the ability of **UNC8969** to inhibit the enzymatic activity of purified MerTK and AXL kinases.





#### Click to download full resolution via product page

Workflow for the radiometric biochemical kinase assay.

#### Methodology:

- Reaction Setup: In a 96-well plate, purified recombinant MerTK or AXL kinase is incubated
  with varying concentrations of UNC8969 (typically in DMSO) in a kinase reaction buffer
  containing a specific peptide substrate and MgCl2.
- Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP and [y-33P]ATP.
- Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
- Substrate Capture: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter
  mat. The phosphorylated peptide substrate binds to the filter, while unincorporated
  [y-33P]ATP does not.
- Washing: The filter mat is washed multiple times with phosphoric acid to remove unbound [y-33P]ATP.
- Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.



 Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

## **Cell-Based Phosphorylation Assay (Western Blot)**

This assay assesses the ability of **UNC8969** to inhibit MerTK and AXL phosphorylation in a cellular context.

#### Methodology:

- Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1299 (for MerTK) or A549 (for AXL), are cultured to sub-confluency. The cells are then serum-starved overnight to reduce basal kinase activity. Subsequently, cells are treated with various concentrations of UNC8969 for a specified time (e.g., 2 hours).
- Ligand Stimulation: To induce kinase activation, cells are stimulated with the respective ligands, Gas6 for AXL and Protein S for MerTK, for a short period (e.g., 15 minutes).
- Cell Lysis: Cells are washed with cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent nonspecific antibody binding. It is then incubated with primary antibodies specific for phosphorylated MerTK (p-MerTK) or phosphorylated AXL (p-AXL). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.



- Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total MerTK, total AXL, or a loading control protein like GAPDH or β-actin.
- Densitometry Analysis: The intensity of the p-MerTK and p-AXL bands is quantified and normalized to the total protein or loading control. IC50 values are calculated from the doseresponse curves.

## NanoBRET™ Target Engagement Assay

This live-cell assay directly measures the binding of **UNC8969** to MerTK and AXL inside the cell.





Click to download full resolution via product page

Workflow for the NanoBRET™ target engagement assay.



#### Methodology:

- Cell Line Preparation: HEK293T cells are transiently transfected with a plasmid encoding either MerTK or AXL fused to NanoLuc® luciferase.
- Cell Plating: Transfected cells are harvested and plated into 96-well plates.
- Compound and Tracer Addition: Cells are treated with a range of concentrations of UNC8969, followed by the addition of a cell-permeable fluorescent tracer that also binds to the kinase of interest.
- Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the NanoLuc-kinase fusion protein.
- Substrate Addition: A specific substrate for NanoLuc® luciferase is added to the wells.
- Signal Detection: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) emission and the acceptor (tracer) emission. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc-kinase fusion protein.
- Data Analysis: The BRET ratio is calculated. The displacement of the fluorescent tracer by
   UNC8969 results in a decrease in the BRET signal. The IC50 value for target engagement is
   determined from the dose-dependent inhibition of the BRET signal.

## In Vivo Efficacy in NSCLC Xenograft Model

This study evaluates the anti-tumor activity of **UNC8969** in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or NOD-scid GAMMA mice) are used.
- Tumor Implantation: Human NSCLC cells (e.g., NCI-H1299) are subcutaneously injected into the flank of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The mice are then randomized into treatment and vehicle control groups.



- Drug Administration: **UNC8969** is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives the vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical significance is determined using appropriate statistical tests.

## Conclusion

**UNC8969** is a potent dual inhibitor of MerTK and AXL with a well-defined mechanism of action. By effectively blocking the signaling pathways downstream of these two key oncogenic drivers, **UNC8969** demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, its ability to modulate the tumor immune microenvironment suggests a multi-faceted approach to cancer therapy. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of oncology and drug discovery, facilitating further investigation into the therapeutic potential of **UNC8969** and similar targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. Discovery of novel macrocyclic MERTK/AXL dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [UNC8969: A Dual Inhibitor of MerTK and AXL Kinases -A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367983#what-is-the-mechanism-of-action-of-unc8969]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com